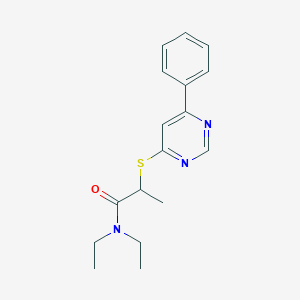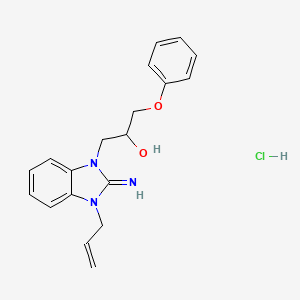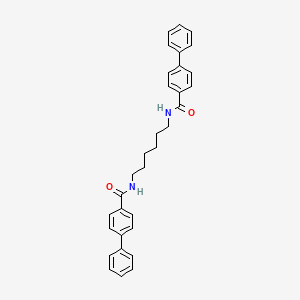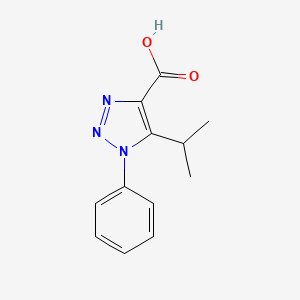![molecular formula C34H32N2O4 B5063001 11-[2-(benzyloxy)phenyl]-3-(3,4-dimethoxyphenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B5063001.png)
11-[2-(benzyloxy)phenyl]-3-(3,4-dimethoxyphenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
11-[2-(Benzyloxy)phenyl]-3-(3,4-dimethoxyphenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one is a synthetic compound belonging to the dibenzo[b,e][1,4]diazepine family This complex molecule features an intricate structure that allows it to interact with various biological targets, making it of interest in multiple scientific fields
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 11-[2-(Benzyloxy)phenyl]-3-(3,4-dimethoxyphenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one typically involves several key steps:
Formation of Intermediate Benzylated Phenyl Derivatives: : The initial step involves the benzylation of a phenyl compound using a reagent like benzyl chloride in the presence of a base (e.g., potassium carbonate) to form 2-(benzyloxy)phenyl derivatives.
Coupling Reactions: : The resulting intermediate is then coupled with 3,4-dimethoxyphenyl derivatives through a nucleophilic substitution reaction, often facilitated by a palladium catalyst in an inert atmosphere.
Cyclization: : The coupled product undergoes cyclization under acidic or basic conditions to form the hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one core structure. This step may involve the use of reagents such as hydrochloric acid or sodium hydroxide.
Purification: : The final product is purified using chromatographic techniques like column chromatography or recrystallization to ensure high purity and yield.
Industrial Production Methods
Industrial production may employ similar synthetic routes but on a larger scale, utilizing continuous flow reactors and automated systems to enhance efficiency and safety. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize yield and minimize waste in an industrial setting.
Chemical Reactions Analysis
Types of Reactions
Oxidation: : The compound can undergo oxidation reactions, especially on the benzylic and methoxy groups, leading to the formation of quinone or carboxylic acid derivatives.
Reduction: : Reduction reactions can target the carbonyl group within the diazepine core, potentially converting it to an alcohol.
Substitution: : The aromatic rings can participate in electrophilic aromatic substitution reactions, introducing various substituents like halogens or nitro groups.
Common Reagents and Conditions
Oxidizing Agents: : Potassium permanganate, chromium trioxide.
Reducing Agents: : Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: : Chlorine, bromine, nitric acid.
Major Products
The major products formed depend on the specific reactions and conditions employed. For example, oxidation with potassium permanganate may yield benzoic acid derivatives, while reduction with sodium borohydride could result in alcohol derivatives.
Scientific Research Applications
11-[2-(Benzyloxy)phenyl]-3-(3,4-dimethoxyphenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one is utilized in various scientific research applications:
Chemistry: : As a model compound in the study of dibenzodiazepine derivatives and their reactivity.
Biology: : Investigating its interactions with biological macromolecules, such as proteins and nucleic acids.
Medicine: : Potential therapeutic applications, including its use as a scaffold for drug design targeting neurological disorders.
Industry: : Use in the development of new materials and polymers with specific properties.
Mechanism of Action
The compound’s mechanism of action involves its interaction with molecular targets such as enzymes or receptors. The benzyl and dimethoxyphenyl groups enhance its binding affinity and specificity. It may modulate biological pathways by inhibiting or activating specific enzymes, influencing signal transduction, and affecting cellular processes.
Comparison with Similar Compounds
Similar Compounds
Diazepam: : Another member of the diazepine family, widely used as an anxiolytic and sedative.
Clozapine: : An atypical antipsychotic with a similar dibenzodiazepine structure.
Quetiapine: : A dibenzothiazepine derivative used in the treatment of schizophrenia and bipolar disorder.
Uniqueness
11-[2-(Benzyloxy)phenyl]-3-(3,4-dimethoxyphenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one stands out due to its unique combination of benzyl and dimethoxyphenyl groups, which confer distinct chemical and biological properties not observed in other similar compounds. This uniqueness makes it a valuable compound for research and potential therapeutic applications.
Properties
IUPAC Name |
9-(3,4-dimethoxyphenyl)-6-(2-phenylmethoxyphenyl)-5,6,8,9,10,11-hexahydrobenzo[b][1,4]benzodiazepin-7-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C34H32N2O4/c1-38-31-17-16-23(20-32(31)39-2)24-18-28-33(29(37)19-24)34(36-27-14-8-7-13-26(27)35-28)25-12-6-9-15-30(25)40-21-22-10-4-3-5-11-22/h3-17,20,24,34-36H,18-19,21H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GIVPXDGYYQXAEC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2CC3=C(C(NC4=CC=CC=C4N3)C5=CC=CC=C5OCC6=CC=CC=C6)C(=O)C2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C34H32N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
532.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![methyl 4-{[oxo(1-pyrrolidinyl)acetyl]amino}benzoate](/img/structure/B5062923.png)
![3-{[(2-bromobenzyl)amino]methylene}-1,3-dihydro-2H-indol-2-one](/img/structure/B5062933.png)

![2-methoxy-N-[[1-[(2-methoxyphenyl)methyl]piperidin-4-yl]methyl]-N-[(1-methylimidazol-2-yl)methyl]ethanamine](/img/structure/B5062950.png)
![4-methoxy-2-{[4-(2-pyrimidinyl)-1-piperazinyl]methyl}phenol](/img/structure/B5062957.png)
![4-[(2-imino-4-oxo-1,3-thiazolidin-5-ylidene)methyl]-2-methoxyphenyl 4-methylbenzenesulfonate](/img/structure/B5062967.png)

![N'-(4-BUTYLPHENYL)-N-{2-[4-(NAPHTHALENE-2-SULFONYL)PIPERAZIN-1-YL]ETHYL}ETHANEDIAMIDE](/img/structure/B5062993.png)

![3-methoxy-N-[2-[2-(2,4,6-trichlorophenoxy)ethoxy]ethyl]propan-1-amine;oxalic acid](/img/structure/B5063010.png)
![ethyl 5-acetyloxy-6-bromo-1-methyl-2-[(N'-phenylcarbamimidoyl)sulfanylmethyl]indole-3-carboxylate;hydrobromide](/img/structure/B5063018.png)

![(5Z)-5-({4-[2-(4-NITROPHENOXY)ETHOXY]PHENYL}METHYLIDENE)-3-(PROP-2-EN-1-YL)-2-SULFANYLIDENE-1,3-THIAZOLIDIN-4-ONE](/img/structure/B5063029.png)
![1-Iodo-4-[2-(3-methoxyphenoxy)ethoxy]benzene](/img/structure/B5063030.png)
